Ethyl 3,5-dibromoisonicotinate Ethyl 3,5-dibromoisonicotinate
Brand Name: Vulcanchem
CAS No.: 1214375-76-4
VCID: VC0163397
InChI: InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=NC=C1Br)Br
Molecular Formula: C8H7Br2NO2
Molecular Weight: 308.957

Ethyl 3,5-dibromoisonicotinate

CAS No.: 1214375-76-4

Cat. No.: VC0163397

Molecular Formula: C8H7Br2NO2

Molecular Weight: 308.957

* For research use only. Not for human or veterinary use.

Ethyl 3,5-dibromoisonicotinate - 1214375-76-4

Specification

CAS No. 1214375-76-4
Molecular Formula C8H7Br2NO2
Molecular Weight 308.957
IUPAC Name ethyl 3,5-dibromopyridine-4-carboxylate
Standard InChI InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3
Standard InChI Key KWKKIQCPLDQVFV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=NC=C1Br)Br

Introduction

ParameterInformation
CAS Registry Number1214375-76-4
Chemical NameEthyl 3,5-dibromoisonicotinate
Molecular FormulaC8H7Br2NO2
Molecular Weight308.95 g/mol
SynonymsEthyl 3,5-dibromo-4-pyridinecarboxylate; 4-Pyridinecarboxylic acid, 3,5-dibromo-, ethyl ester

Physical Properties

The physical properties of ethyl 3,5-dibromoisonicotinate provide crucial insights into its behavior under various conditions and its potential applications. According to available data, the compound has a predicted boiling point of 296.2±35.0 °C and a predicted density of 1.823±0.06 g/cm³ . For optimal preservation, it is recommended to store this compound at room temperature under an inert atmosphere to prevent potential degradation through oxidation or hydrolysis .

Table 2: Physical Properties of Ethyl 3,5-Dibromoisonicotinate

PropertyValue
Boiling Point296.2±35.0 °C (predicted)
Density1.823±0.06 g/cm³ (predicted)
Storage ConditionsInert atmosphere, room temperature
pKa-1.53±0.28 (predicted)

Structural Characteristics

The structure of ethyl 3,5-dibromoisonicotinate features a unique arrangement that contributes significantly to its chemical behavior and reactivity. The two bromine atoms positioned at the 3 and 5 locations on the pyridine ring create a symmetrical distribution pattern around the heterocyclic core. This molecular architecture has pronounced effects on the electronic distribution within the molecule, as bromine atoms are strongly electron-withdrawing. The presence of these electron-withdrawing groups alters the electrophilicity of the pyridine ring and influences the basicity of the pyridine nitrogen. Additionally, the ethyl carboxylate group at position 4 provides further electronic effects and serves as a potential site for chemical modifications.

Chemical Properties and Reactivity

Reactivity Profile

The chemical reactivity of ethyl 3,5-dibromoisonicotinate is significantly influenced by its structural features. The electron-withdrawing nature of the bromine substituents and the presence of the carboxylate group create multiple sites for potential transformations:

  • The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions, particularly due to the electron-deficient nature of the pyridine ring.

  • The compound can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings), where the carbon-bromine bonds are activated for the formation of new carbon-carbon bonds.

  • The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, transesterification to form different esters, or reduction to form the corresponding alcohol.

  • The pyridine nitrogen can participate in N-oxidation reactions, quaternization with alkyl halides, or coordination with metal ions, offering pathways for further derivatization.

Applications and Research Significance

Synthetic Building Block Applications

One of the most significant applications of ethyl 3,5-dibromoisonicotinate lies in its utility as a versatile synthetic intermediate. The compound offers multiple sites for selective functionalization:

  • The bromine substituents provide opportunities for regioselective transformations through cross-coupling reactions, enabling the synthesis of more complex pyridine derivatives.

  • The ester group can be converted to various functional groups (amides, aldehydes, alcohols), expanding the range of accessible derivatives.

  • As a dibrominated pyridine derivative, it serves as a valuable scaffold for the construction of libraries of compounds with potential biological activity or material science applications.

Comparative Analysis

Relationship to Similar Compounds

Ethyl 3,5-dibromoisonicotinate belongs to a family of halogenated pyridine derivatives, with structural variations that influence their properties and applications. Understanding its relationship to similar compounds provides valuable context for its chemical behavior and potential uses.

Table 3: Comparison of Ethyl 3,5-Dibromoisonicotinate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Ethyl 3,5-dibromoisonicotinateC8H7Br2NO2308.95Bromine at positions 3 and 5 of pyridine ring
Ethyl 2,6-dibromoisonicotinateC8H7Br2NO2308.95Bromine at positions 2 and 6 of pyridine ring
Ethyl 3,5-dibromo-2-hydroxybenzoateC9H8Br2O3323.97Benzene ring with hydroxyl group at position 2

The positional isomer ethyl 2,6-dibromoisonicotinate has been utilized as an intermediate in the synthesis of various compounds, including ligands for coordination chemistry . This suggests potential similar applications for ethyl 3,5-dibromoisonicotinate in synthetic pathways leading to complex heterocyclic structures.

Structure-Activity Relationships

The position of substituents on the pyridine ring significantly influences the electronic properties and reactivity of the molecule. In the case of ethyl 3,5-dibromoisonicotinate:

  • The symmetrical arrangement of bromine atoms at the 3 and 5 positions creates a distinct electronic distribution compared to the 2,6-dibromo isomer.

  • The bromine atoms' electron-withdrawing effect reduces the electron density at the pyridine nitrogen, potentially decreasing its basicity compared to unsubstituted isonicotinate esters.

  • The meta positioning of the bromine atoms relative to the carboxylate group likely influences the reactivity of both functional groups through inductive and resonance effects.

  • This specific substitution pattern may influence intermolecular interactions, including potential halogen bonding capabilities that could affect crystal packing, solubility, and binding to biological targets.

Current Research Trends and Future Perspectives

Research interest in dibrominated pyridine derivatives continues to grow, with several promising directions emerging:

  • Development of more efficient and regioselective synthetic routes to access precisely substituted pyridine derivatives remains an active area of investigation.

  • The exploration of these compounds as building blocks in the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry, materials science, and catalysis.

  • Structure-property relationship studies to better understand how the position of bromine substituents influences the physical, chemical, and biological properties of these compounds.

  • Application in coordination chemistry, where these compounds might serve as ligands for transition metals, potentially leading to novel catalysts or functional materials.

The future of research involving ethyl 3,5-dibromoisonicotinate likely lies in exploiting its unique structural features for the development of new synthetic methodologies, pharmaceutical candidates, or functional materials with tailored properties.

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